Ethyl 2-(6-oxobenzo[c]chromen-3-yl)oxypropanoate
Description
Ethyl 2-(6-oxobenzo[c]chromen-3-yl)oxypropanoate is a chemical compound with the molecular formula C18H16O5. It is a derivative of chromenone, a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Properties
IUPAC Name |
ethyl 2-(6-oxobenzo[c]chromen-3-yl)oxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-3-21-17(19)11(2)22-12-8-9-14-13-6-4-5-7-15(13)18(20)23-16(14)10-12/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWRAFUTSSOCHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-oxobenzo[c]chromen-3-yl)oxypropanoate typically involves the esterification of 6-oxobenzo[c]chromen-3-ol with ethyl 2-bromopropanoate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimization of the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-oxobenzo[c]chromen-3-yl)oxypropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(6-oxobenzo[c]chromen-3-yl)oxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-oxobenzo[c]chromen-3-yl)oxypropanoate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(6-oxobenzo[c]isochromen-3-yl)oxypropanoate: A structurally similar compound with slight variations in the chromenone core.
Ethyl 2-(6-oxobenzo[c]chromen-3-yl)oxyacetate: Another derivative with a different ester group.
Uniqueness
Ethyl 2-(6-oxobenzo[c]chromen-3-yl)oxypropanoate is unique due to its specific ester group and the position of the substituents on the chromenone core. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Ethyl 2-(6-oxobenzo[c]chromen-3-yl)oxypropanoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₈H₁₆O₅ and a molecular weight of approximately 312.32 g/mol. The compound features a benzo[c]chromene core, which is characteristic of many biologically active compounds. The structure is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways. Research indicates that the compound may exert its effects through:
- Enzyme Inhibition : It has been shown to inhibit phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular signaling pathways. This inhibition can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), promoting various physiological effects, including anti-inflammatory responses.
- Antioxidant Activity : The compound exhibits antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is essential for protecting cells from damage and may contribute to its potential therapeutic effects against neurodegenerative diseases.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Anti-inflammatory Properties : Studies suggest that the compound can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating conditions like arthritis and other inflammatory disorders .
- Antioxidant Effects : Its ability to neutralize oxidative stress markers positions it as a potential therapeutic agent in conditions exacerbated by oxidative damage, such as Alzheimer's disease.
- Anticancer Potential : Preliminary studies indicate that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, suggesting its utility in cancer therapy .
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
